(1R,3R)-3-Amino-1-(4-methylphenyl)-1,4-butanediol
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Overview
Description
(1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol is an organic compound with a complex structure that includes an amino group, a methylphenyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while nucleophilic substitution of the amino group can produce a variety of substituted amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, (1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol has potential applications as a therapeutic agent. Its structural features may allow it to act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R)-3-Amino-1-(4-chlorophenyl)butane-1,4-diol
- (1R,3R)-3-Amino-1-(4-fluorophenyl)butane-1,4-diol
- (1R,3R)-3-Amino-1-(4-bromophenyl)butane-1,4-diol
Uniqueness
Compared to these similar compounds, (1R,3R)-3-Amino-1-(4-methylphenyl)butane-1,4-diol is unique due to the presence of the methyl group on the phenyl ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity. The methyl group can also affect the compound’s solubility and stability, making it distinct from its analogs.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1R,3R)-3-amino-1-(4-methylphenyl)butane-1,4-diol |
InChI |
InChI=1S/C11H17NO2/c1-8-2-4-9(5-3-8)11(14)6-10(12)7-13/h2-5,10-11,13-14H,6-7,12H2,1H3/t10-,11-/m1/s1 |
InChI Key |
JNJRQIXZOQMYJB-GHMZBOCLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C[C@H](CO)N)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(CO)N)O |
Origin of Product |
United States |
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